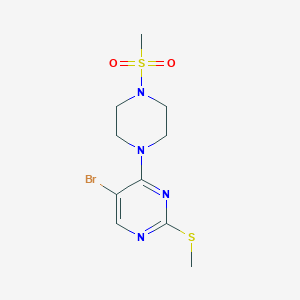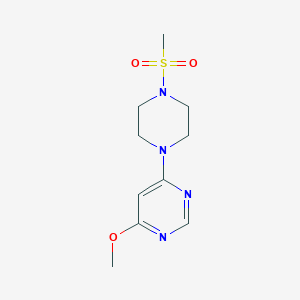![molecular formula C14H23N3O2S2 B6458661 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane CAS No. 2549022-05-9](/img/structure/B6458661.png)
1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane is an interesting and complex molecule featuring both sulfonyl and thiazole functionalities. Its unique structure makes it a potential candidate for various applications in organic chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. A common route involves the initial synthesis of cyclopropanesulfonyl chloride, which is then reacted with 1,4-diazepane under specific conditions to obtain the desired product. The following steps outline a typical synthetic route:
Preparation of cyclopropanesulfonyl chloride: : React cyclopropane with sulfuryl chloride in the presence of a catalyst.
Introduction of thiazole moiety: : A thiazole derivative, 2,4-dimethyl-1,3-thiazol-5-yl, is synthesized separately and then attached to the cyclopropanesulfonyl intermediate via a nucleophilic substitution reaction.
Formation of the final product: : The cyclopropanesulfonyl-thiazole derivative is then coupled with 1,4-diazepane under controlled conditions (e.g., temperature, pH, solvents) to yield 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane.
Industrial Production Methods
Industrial production methods often employ the same basic synthetic routes but with optimized conditions for larger-scale synthesis. This may include:
Use of automated reactors to ensure precise control over reaction conditions.
Implementation of purification processes such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane can undergo several types of chemical reactions:
Oxidation: : It can be oxidized to introduce oxygen-containing functionalities.
Reduction: : Reduction reactions may target specific functional groups, such as the thiazole ring, to modify the compound’s properties.
Substitution: : Nucleophilic or electrophilic substitutions can occur at various positions of the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Various alkyl halides or sulfonating agents in the presence of a base.
Major Products
Oxidation Products: : Could result in sulfoxides or sulfones.
Reduction Products: : Could yield reduced thiazole derivatives.
Substitution Products: : Depending on the substituent, products with different functional groups attached to the original structure.
科学的研究の応用
Chemistry
This compound can serve as a versatile intermediate in the synthesis of more complex molecules, especially in the development of new materials and chemical catalysts.
Biology
Due to its structural complexity, it could be studied for its biological activity, including potential antimicrobial, antifungal, or anti-inflammatory properties.
Medicine
There is potential for this compound to be developed into pharmaceutical agents, particularly as inhibitors for specific enzymes or receptors.
Industry
In the materials science sector, this compound might be utilized in the development of novel polymers or advanced materials with unique properties.
作用機序
The specific mechanism of action for 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane depends on its application. it generally involves interactions with molecular targets such as enzymes, receptors, or nucleic acids:
Molecular Targets: : Enzymes or receptors that are critical in biological pathways.
Pathways Involved: : Could modulate biochemical pathways, leading to changes in cell function or signaling.
類似化合物との比較
Similar Compounds
1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane: : Similar structure but lacks the thiazole moiety, which may affect its overall activity.
1-(cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]-1,4-diazepane: : Similar but without the 2,4-dimethyl groups on the thiazole ring.
1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane: : Similar but with only one methyl group on the thiazole ring.
Uniqueness
The presence of the 2,4-dimethyl-1,3-thiazol-5-yl group in 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane makes it unique by potentially offering enhanced binding affinity or specificity in its applications. This can lead to improved performance in various scientific and industrial contexts.
There you go! Quite the molecule, don't you think?
特性
IUPAC Name |
5-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S2/c1-11-14(20-12(2)15-11)10-16-6-3-7-17(9-8-16)21(18,19)13-4-5-13/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWQXQKXNURHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)
![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458613.png)

![N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458635.png)
![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458653.png)
![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458670.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458671.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)
![5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458680.png)
![6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6458687.png)
